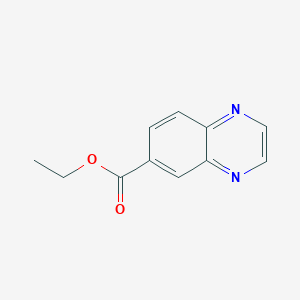

Ethyl Quinoxaline-6-carboxylate

Description

Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7) is an ethyl ester derivative of quinoxaline-6-carboxylic acid. Its molecular formula is C${11}$H${10}$N$2$O$2$, and it is characterized by a quinoxaline core substituted with a carboxylate ester group at the 6-position. This compound is widely used in pharmaceutical and agrochemical research due to its versatility as a building block for synthesizing heterocyclic derivatives with biological activity .

Propriétés

IUPAC Name |

ethyl quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGWBCOZLWDYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617766 | |

| Record name | Ethyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-72-7 | |

| Record name | Ethyl 6-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Esterification Route

One direct approach involves the synthesis of quinoxaline-6-carboxylic acid ethyl ester by introducing the ester group at the 6-position either during or after quinoxaline ring formation. A typical method includes:

- Starting from 6-hydroxymethyl-quinoxaline or 6-methyl-quinoxaline derivatives.

- Oxidation of the methyl or hydroxymethyl group to the carboxylic acid.

- Subsequent esterification with ethanol under acidic or basic catalysis to yield the ethyl ester.

This method often requires multi-step oxidation and functional group transformations to achieve the selective introduction of the carboxylate group at the 6-position.

Multi-Step Halogenation and Substitution

A more controlled and selective method involves:

- Halogenation of 6-methyl-quinoxaline to form 6-halomethyl-quinoxaline (e.g., 6-bromomethyl-quinoxaline) using N-bromosuccinimide and benzoyl peroxide under reflux.

- Nucleophilic substitution of the halogen with hydroxide to yield 6-hydroxymethyl-quinoxaline.

- Selective oxidation of the hydroxymethyl group to the carboxylic acid.

- Esterification to form the ethyl ester.

This multi-step approach allows for better control over regioselectivity and functional group transformations, with yields reported around 80% for halogenation and 60-80% for subsequent steps.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | 6-methyl-quinoxaline + N-bromosuccinimide + benzoyl peroxide | Reflux in chlorobenzene, 85°C, 2 hours | ~80% | Formation of 6-bromomethyl-quinoxaline |

| Substitution | 6-bromomethyl-quinoxaline + hydroxide | Aqueous base, room temp | High | Conversion to 6-hydroxymethyl-quinoxaline |

| Oxidation | 6-hydroxymethyl-quinoxaline + oxygen + transition metal catalyst | Reflux, aqueous suspension | ~80% | Formation of quinoxaline-6-carboxylic acid |

| Esterification | Quinoxaline-6-carboxylic acid + ethanol + acid/base catalyst | Room temp or reflux | Variable | Formation of this compound |

Catalyst-Free and Green Chemistry Approaches

Recent advances have demonstrated catalyst-free or mild catalytic conditions for quinoxaline synthesis, which can be adapted for this compound preparation:

- Condensation of 1,2-diketones with ortho-phenylenediamine derivatives under reflux in ethanol without catalysts, yielding quinoxaline derivatives efficiently.

- Use of environmentally benign solvents and mild heating to reduce reaction times and improve yields.

- Application of microwave irradiation and solvent-free conditions for rapid synthesis of quinoxalines, which could be extended to ester derivatives.

Representative Synthetic Procedure from Literature

A detailed example from patent literature describes the synthesis of this compound derivatives via a three-step process:

- Formation of 2,3-dihydroxyquinoxaline by heating ortho-phenylenediamine with diethyl oxalate in ethanol at 65–85 °C for 12–24 hours.

- Chlorination of 2,3-dihydroxyquinoxaline using thionyl chloride or phosphorus oxychloride (POCl3) in N,N-dimethylformamide at 78–110 °C for 4–18 hours to yield 2,3-dichloroquinoxaline.

- Reaction with ethyl isocyanate in the presence of an alkalizing agent at low temperature (-15 to 20 °C) in N,N-dimethylformamide to afford the ethyl ester quinoxaline derivative with yields around 65–83%.

| Step | Reactants | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Ortho-phenylenediamine + diethyl oxalate | Ethanol | 65–85 °C | 12–24 h | Not specified | Formation of 2,3-dihydroxyquinoxaline |

| 2 | 2,3-dihydroxyquinoxaline + POCl3 | DMF | 78–110 °C | 4–18 h | 79–83% | Chlorination to 2,3-dichloroquinoxaline |

| 3 | 2,3-dichloroquinoxaline + ethyl isocyanate + base | DMF | -15 to 20 °C | 18 h | 65% | Formation of this compound |

Analytical and Characterization Data

- The this compound typically shows characteristic proton NMR signals corresponding to the aromatic quinoxaline protons and the ethyl ester group.

- For example, 1H-NMR (DMSO-d6) shows aromatic proton signals around δ 8.0–9.0 ppm and ethyl ester signals at δ ~4.2 ppm (CH2) and δ ~1.3 ppm (CH3).

- Purity and yield are confirmed by chromatographic techniques such as GC or HPLC and by elemental analysis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Direct condensation and esterification | Condensation of diamine + diketone, oxidation, esterification | Simple, fewer steps | Multi-step oxidation needed, moderate yields | 50–70% |

| Halogenation-substitution-oxidation | Halogenation of methyl group, substitution to hydroxymethyl, oxidation, esterification | High regioselectivity, good yields | Multi-step, requires careful control | 60–80% |

| Catalyst-free reflux condensation | Direct condensation in ethanol without catalyst | Green, simple | Limited to certain substrates | Variable |

| Multi-step chlorination and isocyanate reaction (patent method) | Formation of dihydroxyquinoxaline, chlorination, reaction with ethyl isocyanate | High purity, scalable | Requires toxic reagents (POCl3), low temp control | 65–83% |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl Quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products

Oxidation: Quinoxaline-6-carboxylic acid.

Reduction: Quinoxaline-6-methanol.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl quinoxaline-6-carboxylate and its derivatives have demonstrated notable antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives of quinoxaline have been evaluated for their effectiveness against resistant strains of bacteria, highlighting their role in combating infectious diseases .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that this compound derivatives can inhibit the growth of cancer cell lines, including colorectal carcinoma and acute myeloid leukemia cells. For example, certain synthesized derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting strong potential as anticancer agents .

Anti-inflammatory Properties

Quinoxaline derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, providing a basis for new treatments for inflammatory diseases. The synthesis of derivatives with modified functional groups has been linked to enhanced anti-inflammatory activity .

Case Study 1: Anticancer Activity

A study evaluated a series of this compound derivatives for their inhibitory effects on Pim-1/2 kinases, which are implicated in cancer progression. The most potent inhibitors demonstrated significant growth inhibition in human cancer cell lines (IC50 values ranging from 0.5 to 1 µM). These findings suggest that modifications to the quinoxaline structure can enhance its anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The study found that specific derivatives showed up to 90% inhibition at concentrations as low as 25 µg/mL, indicating their potential as novel antimicrobial agents .

Comparative Data Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Quinoxaline core with carboxylic acid | Broad-spectrum antimicrobial activity |

| Methyl quinoxaline-5-carboxylate | Methyl substitution at position 5 | Enhanced antifungal properties |

| Ethyl 3-Oxo-3,4-dihydroquinoxalinecarboxylate | Dihydroquinoxaline structure | Potential neuroprotective effects |

| Methyl 2-(quinoxalin-6-yl)acetate | Acetate instead of carboxylic acid | Explored for anti-inflammatory effects |

Mécanisme D'action

The biological activity of Ethyl Quinoxaline-6-carboxylate is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as tyrosine kinases and C-MET kinases, leading to the disruption of cellular signaling pathways. The compound also induces apoptosis in cancer cells by interfering with tubulin polymerization and promoting tumor hypoxia.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl Quinoxaline-6-carboxylate (CAS 23088-23-5)

Methyl Quinoxaline-5-carboxylate (CAS 6924-71-6)

- Similarity Score: 0.80 (structural similarity to this compound) .

Substituted Quinoxaline Carboxylates

a) Methyl 2-(4-Bromophenyl)quinoxaline-6-carboxylate (3h)

- Molecular Formula : C${16}$H${11}$BrN$2$O$2$

- Melting Point : 135–137°C .

- IR peaks at 1707 cm$^{-1}$ (ester C=O) and 781 cm$^{-1}$ (C-Br stretch) confirm functional groups .

b) Ethyl 6-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate (4e)

- Molecular Formula : C${17}$H${15}$BrN$3$O$3$

- Biological Relevance : Evaluated as a dual Pim-1/2 kinase inhibitor, demonstrating the role of bromo and hydroxyl groups in enhancing target binding .

c) Methyl 2-(Naphthalen-2-yl)quinoxaline-6-carboxylate (3l)

- Molecular Formula : C${20}$H${14}$N$2$O$2$

- Spectral Data: $^1$H NMR signals at δ 8.70 (s, 1H, naphthyl) and 8.82 (d, 1H, quinoxaline) highlight aromatic stacking interactions .

Physicochemical and Spectral Comparisons

Activité Biologique

Ethyl quinoxaline-6-carboxylate is a compound that belongs to the broader class of quinoxaline derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are bicyclic compounds that have garnered attention due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents on the quinoxaline scaffold can significantly alter their biological profiles. This compound is one such derivative that has shown promise in various studies.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antitubercular agents, suggesting a novel mechanism of action distinct from traditional therapies .

2. Antitumor Activity

Quinoxaline derivatives, including this compound, have been investigated for their antitumor potential. Studies utilizing the NCI-60 human tumor cell line screen have revealed that some derivatives exhibit cytotoxic effects against a range of cancer cell lines. Notably, modifications at the 7-position of the quinoxaline ring can enhance or diminish biological activity depending on the nature of the substituent .

3. Antiviral Activity

Recent investigations have identified certain quinoxaline derivatives as potential antiviral agents. For instance, compounds designed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through modulation of Toll-like receptors (TLR) have shown promise against respiratory viruses . this compound may share similar mechanisms due to its structural characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate with DNA, leading to oxidative stress and subsequent cellular damage . This mechanism is particularly relevant in their anticancer and antimicrobial activities.

- Reactive Oxygen Species (ROS) Generation : this compound may induce ROS production in target cells, contributing to its cytotoxic effects. The generation of free radicals is linked to both antimicrobial and antitumor activities .

- Targeting Specific Pathways : The ability to modulate key signaling pathways, such as NF-kB and Sirt6 activation, positions these compounds as potential therapeutic agents against viral infections and inflammation .

Case Studies and Research Findings

Q & A

Q. What are the key physicochemical properties of Ethyl Quinoxaline-6-carboxylate, and how are they experimentally determined?

this compound (CAS 6924-72-7) has a molecular formula of CHNO and a molecular weight of 202.21 g/mol. Key properties include purity (≥97%), solubility in polar aprotic solvents (e.g., DMSO, DMF), and stability under inert atmospheres. Characterization typically involves:

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via esterification of quinoxaline-6-carboxylic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Alternative routes include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield.

- Protection-deprotection strategies : For functional group compatibility in multi-step syntheses. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for bioactive quinoxaline derivatives, such as:

- Antimicrobial agents : Modifications at the carboxylate group enhance activity against resistant bacterial strains.

- Kinase inhibitors : The quinoxaline core interacts with ATP-binding pockets in target enzymes. Structure-activity relationship (SAR) studies often involve introducing substituents at the 2- and 3-positions of the quinoxaline ring .

Advanced Research Questions

Q. How can conformational analysis using ring puckering coordinates improve the design of this compound derivatives?

The puckering amplitude () and phase angle () of the quinoxaline ring influence molecular interactions. Computational tools (e.g., DFT calculations) model puckering effects on:

Q. What experimental and computational strategies address contradictions in reactivity data for this compound under nucleophilic conditions?

Discrepancies in nucleophilic substitution rates may arise from solvent polarity or competing side reactions. Methodological approaches include:

Q. How can crystallographic twinning impact the refinement of this compound structures, and what software tools mitigate these challenges?

Twinning in crystals complicates electron density maps. SHELXD and SHELXE (from the SHELX suite) enable robust phasing and refinement via:

Q. What safety protocols are critical when handling this compound in high-throughput screening assays?

Key precautions include:

- Personal Protective Equipment (PPE) : EN 374-certified gloves and flame-retardant lab coats.

- Engineering controls : Fume hoods with ≥0.5 m/s face velocity for vapor containment.

- Emergency procedures : Immediate decontamination with 70% ethanol for spills and medical consultation for exposure .

Methodological Workflow Tables

Q. Table 1: Key Characterization Techniques for this compound

Q. Table 2: Computational Tools for Reactivity Prediction

| Software | Application | Output Metrics | Validation Method |

|---|---|---|---|

| Gaussian 16 | DFT calculations (ground state) | Gibbs free energy, HOMO-LUMO gaps | Experimental kinetics |

| AutoDock Vina | Docking simulations | Binding energy (kcal/mol) | Co-crystal structures |

| GROMACS | MD simulations | RMSD, solvent interactions | NMR/SAXS data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.